molecular formula C23H30N2 B083707 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile CAS No. 13326-36-8

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile

Cat. No.: B083707
CAS No.: 13326-36-8
M. Wt: 334.5 g/mol
InChI Key: PSHNFVQADQZHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile is a chemical compound with the molecular formula C23H30N2 and a molecular weight of 334.5 g/mol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .

Preparation Methods

The synthesis of 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile involves several steps. One common synthetic route includes the reaction of piperidine with valeronitrile under specific conditions to form the piperidinevaleronitrile core. The alpha-isopropyl and alpha-1-naphthyl groups are then introduced through subsequent reactions involving isopropyl halides and naphthyl derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .

Scientific Research Applications

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in drug design and development.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile can be compared with other piperidine derivatives, such as:

    1-Piperidineethanol: Known for its use in the synthesis of pharmaceuticals.

    1-Piperidinecarboxylic acid: Used in the production of agrochemicals and pharmaceuticals.

    1-Piperidinepropanol: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

13326-36-8

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3

InChI Key

PSHNFVQADQZHDI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Synonyms

α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile

Origin of Product

United States

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